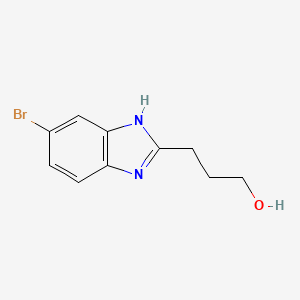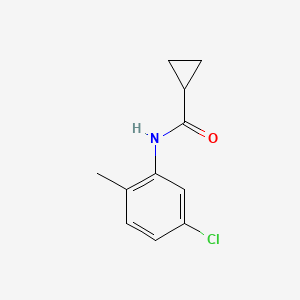
1H-Benzimidazole-2-propanol, 5-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-2-propanol, 5-bromo- (1H-BP-5-Br) is an organic compound that belongs to the benzimidazole family. It is a versatile compound that has a wide range of applications in various fields. It has been used in medicinal chemistry, materials science, and biochemistry. 1H-BP-5-Br is known for its unique properties, such as its solubility in organic solvents, its stability in aqueous media, and its ability to interact with biological systems. In
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1H-Benzimidazole-2-propanol, 5-bromo involves the reaction of 5-bromo-1H-benzimidazole with 2-propanol in the presence of a suitable catalyst.
Starting Materials
5-bromo-1H-benzimidazole, 2-propanol
Reaction
Add 5-bromo-1H-benzimidazole to a reaction flask, Add 2-propanol to the reaction flask, Add a suitable catalyst to the reaction mixture, Heat the reaction mixture to a suitable temperature and stir for a suitable time, Cool the reaction mixture and filter the solid product, Wash the solid product with a suitable solvent and dry under vacuum, Obtain 1H-Benzimidazole-2-propanol, 5-bromo as a white solid
Scientific Research Applications
1H-Benzimidazole-2-propanol, 5-bromo- has been used in a number of scientific research applications. It has been used as a building block for the synthesis of biologically active compounds, such as inhibitors of protein tyrosine phosphatases and inhibitors of the enzyme acetylcholinesterase. It has also been used in the synthesis of fluorescent dyes for imaging applications.
Mechanism Of Action
The mechanism of action of 1H-Benzimidazole-2-propanol, 5-bromo- is not fully understood. However, it is believed that the compound can interact with certain proteins and enzymes to modulate their activity. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, an important neurotransmitter.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1H-Benzimidazole-2-propanol, 5-bromo- are not well understood. However, it has been shown to have some effects on the nervous system. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, an important neurotransmitter. This could have implications for the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
1H-Benzimidazole-2-propanol, 5-bromo- is a versatile compound that has a number of advantages for use in laboratory experiments. It is soluble in organic solvents, making it easy to work with in the lab. It is also stable in aqueous media, which means it can be used in a variety of biochemical experiments. However, it is important to note that 1H-Benzimidazole-2-propanol, 5-bromo- is a highly reactive compound, so it should be handled with care.
Future Directions
There are a number of potential future directions for 1H-Benzimidazole-2-propanol, 5-bromo- research. One possible direction is to further explore its mechanism of action and its effects on the nervous system. Another possible direction is to explore its potential applications in the development of new drugs and treatments for neurological disorders. Additionally, it could be used in the development of new materials for medical and industrial applications. Finally, it could be used to develop new fluorescent dyes for imaging applications.
properties
IUPAC Name |
3-(6-bromo-1H-benzimidazol-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-7-3-4-8-9(6-7)13-10(12-8)2-1-5-14/h3-4,6,14H,1-2,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKMGDNIDZUZSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400114 |
Source


|
| Record name | 1H-Benzimidazole-2-propanol, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzimidazole-2-propanol, 5-bromo- | |
CAS RN |
540516-31-2 |
Source


|
| Record name | 1H-Benzimidazole-2-propanol, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-(2-methoxyethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6613091.png)



![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B6613118.png)
![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}acetamido)acetate](/img/structure/B6613121.png)
![2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acid](/img/structure/B6613127.png)
![rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis](/img/structure/B6613133.png)



![4-{[(2-chlorophenyl)methyl]sulfanyl}aniline](/img/structure/B6613180.png)
![[4-(3-Chlorophenyl)piperazin-1-yl]-phenylmethanone](/img/structure/B6613185.png)
